molecular formula C21H20N4O3S B2854796 N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide CAS No. 941998-24-9

N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide

Cat. No.: B2854796
CAS No.: 941998-24-9
M. Wt: 408.48
InChI Key: ZILJODIRNDDAOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a diamide derivative featuring a benzothiazole moiety and a 2-oxopiperidinyl-substituted phenyl group. The benzothiazole core is notable for its prevalence in medicinal chemistry due to its electron-rich aromatic system and ability to engage in π-π stacking or hydrogen bonding.

Properties

IUPAC Name

N'-(1,3-benzothiazol-2-yl)-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-13-9-10-14(12-16(13)25-11-5-4-8-18(25)26)22-19(27)20(28)24-21-23-15-6-2-3-7-17(15)29-21/h2-3,6-7,9-10,12H,4-5,8,11H2,1H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZILJODIRNDDAOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NC2=NC3=CC=CC=C3S2)N4CCCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid derivatives. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Microwave-assisted synthesis is another approach that can be employed to reduce reaction times and enhance product purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit topoisomerase I, leading to DNA damage and cell death in cancer cells . Molecular docking studies have shown that the compound binds to the active site of the target protein, stabilizing the protein-ligand complex .

Comparison with Similar Compounds

Core Structural Features

The target compound’s ethanediamide linker bridges two aromatic systems: a benzothiazole and a substituted phenyl group. This design contrasts with simpler benzamide derivatives (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, ), which lack the diamide functionality and instead employ a single amide bond. The ethanediamide group may enhance solubility or enable dual binding interactions in biological targets compared to monoamide analogues .

Heterocyclic Substituents

  • Benzothiazole vs. Benzimidazole (): The benzothiazole in the target compound differs from the benzimidazole-thio group in compound W1 () by replacing a nitrogen atom with sulfur.
  • 2-Oxopiperidinyl vs. Pyrimidinyl () : The 2-oxopiperidinyl group in the target compound contrasts with the pyrimidine moiety in Imatinib mesylate () and compound 15a (). Piperidine rings are common in kinase inhibitors, while pyrimidines often act as ATP-binding mimics. The ketone in 2-oxopiperidine may introduce polar interactions absent in saturated or aromatic heterocycles .

Physicochemical Properties

  • Molecular Weight and Solubility : While the exact molecular weight of the target compound is unspecified, Imatinib mesylate (589.7 g/mol, ) provides a benchmark for diamide-based therapeutics. The ethanediamide linker and polar 2-oxopiperidinyl group may improve aqueous solubility compared to bulkier analogues like W1 (), which contains a dinitrophenyl group .

Biological Activity

N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews its biological activity, focusing on its mechanisms, efficacy against various biological targets, and structural characteristics that contribute to its activity.

Structural Characteristics

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the piperidine ring and the phenyl group enhances its interaction with biological targets. The intramolecular hydrogen bonding and π-interactions within the structure suggest a stable conformation that may influence its biological functions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC₁₈H₁₈N₄OS
Molecular Weight346.43 g/mol
Key Functional GroupsBenzothiazole, piperidine, amine
Hydrogen BondingIntramolecular H-bonds observed
π-π InteractionsPresent between aromatic rings

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance, derivatives of benzothiazole have been shown to inhibit the Middle East respiratory syndrome coronavirus (MERS-CoV) with IC₅₀ values as low as 0.09 μM, indicating potent antiviral activity . The mechanism involves inhibition of viral entry by targeting specific proteins involved in membrane fusion.

Anticancer Potential

The compound's structural analogs have demonstrated anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that certain benzothiazole derivatives inhibit Kv1.3 channels, which are implicated in cancer cell proliferation . The modulation of ion channels can lead to altered cellular signaling pathways that promote apoptosis in cancer cells.

Enzyme Inhibition

Inhibition studies reveal that this compound class can inhibit various enzymes. For example, some benzothiazole derivatives have been reported to act as inhibitors of protein kinases involved in cancer progression. The ability to modify the benzothiazole structure allows for fine-tuning of enzyme selectivity and potency.

Case Studies

Several case studies highlight the biological activity of compounds related to this compound:

  • MERS-CoV Inhibition : A study demonstrated that modifications on the benzothiazole scaffold significantly enhanced antiviral activity against MERS-CoV, with specific substitutions leading to improved IC₅₀ values .
  • Cancer Cell Line Studies : Research involving various cancer cell lines showed that certain derivatives could induce apoptosis through mitochondrial pathways, showcasing their potential as anticancer agents .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzothiazol-2-yl)-N'-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, and how are reaction conditions optimized?

Answer: The synthesis typically involves multi-step reactions starting with precursors like 1,3-benzothiazole derivatives and substituted phenylamines. Key steps include:

  • Amide coupling : Using reagents like oxalyl chloride or EDCI/HOBt to form the ethanediamide bridge .
  • Protection/deprotection : For sensitive functional groups (e.g., 2-oxopiperidinyl), inert atmospheres (N₂/Ar) and controlled temperatures (0–80°C) are critical to avoid side reactions .
  • Purification : Column chromatography or recrystallization in solvents like ethanol/DMSO ensures high purity (>95%).

Q. Optimization strategies :

  • DoE (Design of Experiments) : Varying solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd/C for hydrogenation) to maximize yield .
  • Analytical validation : TLC for reaction monitoring and HPLC for purity assessment .

Q. What spectroscopic and computational methods are used to characterize this compound’s structure?

Answer: Primary techniques :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the benzothiazole, oxopiperidinyl, and ethanediamide moieties. Aromatic protons typically appear at δ 7.2–8.5 ppm, while amide protons resonate at δ 8.0–10.0 ppm .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z 438.15) .
  • X-ray crystallography : For unambiguous confirmation of bond angles and stereochemistry, if single crystals are obtainable .

Q. Computational support :

  • DFT calculations : To predict IR vibrational modes and compare with experimental data, ensuring structural consistency .

Q. How are structural analogs of this compound identified, and what are their key differences?

Answer: Identification :

  • Scaffold-based searches : Focus on benzothiazole and oxopiperidine derivatives in databases like PubChem or ChEMBL .
  • SAR (Structure-Activity Relationship) libraries : Analogs with modifications to the methylphenyl or oxopiperidinyl groups (e.g., halogen substitutions) .

Q. Example analogs :

Compound NameKey Structural DifferencesBiological Relevance
N-(4-fluorophenyl) derivativeFluorine at para positionEnhanced metabolic stability
Oxopiperidin-3-yl variantPiperidone ring substitutionAltered kinase selectivity

Source: Adapted from structural comparisons in

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and guide synthetic optimization?

Answer: Methods :

  • Reaction pathway simulations : Using software like Gaussian or ORCA to model intermediates and transition states (e.g., amide bond formation energetics) .
  • Solvent effects : COSMO-RS calculations to predict solubility and reaction rates in polar vs. non-polar solvents .

Q. Case study :

  • Transition state analysis : Identifying steric hindrance at the oxopiperidinyl group, prompting use of bulky base (e.g., DIPEA) to improve coupling efficiency .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Answer: Common contradictions :

  • Discrepancies in IC₅₀ values between cell-based vs. enzymatic assays due to membrane permeability issues.

Q. Resolution approaches :

  • Permeability assays : Use Caco-2 cell models or PAMPA to quantify passive diffusion .
  • Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .
  • Orthogonal assays : Confirm target engagement via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

Q. How is the compound’s selectivity for kinase targets validated, and what mechanistic insights are derived?

Answer: Validation workflow :

Kinase profiling : Broad-panel screening (e.g., 400+ kinases at 1 µM) to identify off-target hits .

Crystallography : Co-crystallization with target kinases (e.g., JAK2) to map binding interactions. The benzothiazole group often occupies the ATP-binding pocket .

Resistance studies : Introducing point mutations (e.g., gatekeeper residues) to confirm binding specificity .

Q. Mechanistic insights :

  • The oxopiperidinyl group enhances hydrophobic interactions with kinase hinge regions, improving selectivity over related isoforms .

Q. What methodologies are employed to analyze stability under physiological conditions?

Answer: Key assays :

  • pH stability : Incubate in buffers (pH 1.2–7.4) for 24h, followed by HPLC quantification of degradation .
  • Plasma stability : Exposure to human plasma at 37°C, monitoring via LC-MS/MS for esterase-mediated hydrolysis .
  • Forced degradation : Light (ICH Q1B), heat (40–60°C), and oxidant (H₂O₂) stress tests .

Q. Data interpretation :

  • Degradation products (e.g., hydrolyzed amide bonds) inform formulation strategies (e.g., enteric coatings) .

Q. Table 1: Comparison of Analytical Techniques

TechniqueApplicationKey Parameters
¹H NMRConfirm aromatic/amide protonsδ 7.2–10.0 ppm
HR-ESI-MSMolecular weight validationAccuracy < 5 ppm
X-rayStereochemical assignmentR-factor < 0.05

Q. Table 2: Common Structural Modifications and Effects

Modification SiteExample ChangeImpact on Activity
Benzothiazole C2Halogen substitutionIncreased lipophilicity
OxopiperidinylRing contractionAltered target selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.